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molecular formula C8H7F3O3S B6353648 2,2,2-Trifluoroethyl benzenesulfonate CAS No. 339-48-0

2,2,2-Trifluoroethyl benzenesulfonate

Cat. No. B6353648
M. Wt: 240.20 g/mol
InChI Key: ABRHGSTXPVUNBK-UHFFFAOYSA-N
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Patent
US04266014

Procedure details

4.4 Moles of a 30% aqueous solution of sodium hydroxide were dissolved in 4 moles of 2,2,2-trifluoroethanol with cooling to maintain the temperature of the reaction mixture between 50° and 55° C. The solution was added at once with stirring at the same temperature to a mixture of 4.2 moles of benzene sulphochloride and 1 liter of water, which had also been brought at 50°-55° C. After 10 min of stirring the oil layer was decanted and washed with 1 liter of water. The oil was filtered through paper to remove water drops.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step One
Name
benzene sulphochloride
Quantity
4.2 mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]([F:8])([F:7])[CH2:5][OH:6].[S:9](Cl)([OH:12])(=O)=[O:10].[CH:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O>[F:3][C:4]([F:8])([F:7])[CH2:5][O:6][S:9]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:12])=[O:10] |f:0.1,3.4|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mol
Type
reactant
Smiles
FC(CO)(F)F
Step Two
Name
benzene sulphochloride
Quantity
4.2 mol
Type
reactant
Smiles
S(=O)(=O)(O)Cl.C1=CC=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After 10 min of stirring the oil layer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of the reaction mixture between 50° and 55° C
ADDITION
Type
ADDITION
Details
The solution was added at once
CUSTOM
Type
CUSTOM
Details
had also been brought at 50°-55° C
CUSTOM
Type
CUSTOM
Details
was decanted
WASH
Type
WASH
Details
washed with 1 liter of water
FILTRATION
Type
FILTRATION
Details
The oil was filtered through paper
CUSTOM
Type
CUSTOM
Details
to remove water drops

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
FC(COS(=O)(=O)C1=CC=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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